Quercetin is a flavonoid, a large group of naturally occurring polyphenolic compounds, widely found in fruits, vegetables, leaves, and grains. [] It belongs to the flavonol subclass of flavonoids and is known for its vibrant yellow color. [] Quercetin plays a crucial role in plant physiology, contributing to pigmentation, protection against ultraviolet radiation, and defense mechanisms against pathogens. [] In scientific research, quercetin is primarily studied for its potential health benefits, particularly its antioxidant and anti-inflammatory properties. [, ]
Quercetin can be classified based on its structural characteristics:
Quercetin can be synthesized through various methods, including both natural extraction from plant sources and synthetic approaches. The following are common synthesis methods:
The synthesis often involves:
Quercetin has a complex molecular structure characterized by the following features:
The structure consists of two aromatic rings connected by a three-carbon chain with a double bond (C=C), which is typical for flavonols.
Quercetin participates in various chemical reactions due to its reactive hydroxyl groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yield and selectivity.
Quercetin exerts its biological effects primarily through its antioxidant activity:
Studies have shown that quercetin exhibits significant antioxidant activity with IC50 values comparable to other well-known antioxidants .
Quercetin's physical and chemical properties are crucial for understanding its behavior in biological systems:
Relevant analyses often include solubility tests, stability assessments under different pH levels, and thermal analysis .
Quercetin has numerous applications across various fields:
Quercetin (IUPAC name: 3,3′,4′,5,7-pentahydroxyflavone) is a plant-derived flavonol, a subclass of flavonoids characterized by a 15-carbon skeleton (C6-C3-C6) with a 3-hydroxyflavone backbone. Its molecular formula is C₁₅H₁₀O₇, featuring five hydroxyl groups at positions 3, 5, 7, 3′, and 4′ (Figure 1). This specific arrangement enables potent redox activity through electron donation and metal chelation. Flavonoids are categorized into six subclasses: flavonols (e.g., quercetin, kaempferol), flavones, flavanones, flavanols, isoflavones, and anthocyanidins. Quercetin’s structural distinctiveness lies in its ortho-dihydroxy group (catechol) on ring B and the 4-oxo group on ring C, which collectively enhance its radical-scavenging capacity [1] [3] [9].
The term "quercetin" originates from Quercetum (oak forest), reflecting its isolation from oak bark in 1857. Initial research focused on its role in plant physiology as a natural polar auxin transport inhibitor. The compound gained scientific prominence in 1936 when Nobel laureate Albert Szent-Györgyi identified flavonoids as "vitamin P" for their vascular-strengthening effects. While dihydroquercetin (taxifolin) was isolated from Douglas fir bark in the 1940s, quercetin itself became widely studied in the late 20th century for its antioxidant properties [4] [10].
Quercetin occurs ubiquitously in plants, primarily as glycosidic conjugates bound to sugars (e.g., glucose, rutinose). Aglycone forms are rare but found in onion skins. Light exposure significantly increases quercetin production in fruits; apples receiving direct sunlight contain up to 300% more quercetin than shaded counterparts [2] [8]. Concentration varies by plant part, with highest levels in outer tissues (skins, leaves). Key dietary sources include:
Table 1: Quercetin Content in Selected Foods
Food Source | Quercetin (mg/100 g fresh weight) | Primary Glycoside Forms |
---|---|---|
Capers (raw) | 234 | Quercetin glucosides |
Red onions | 45–32 | Quercetin-4′-glucoside |
Kale | 23–47 | Quercetin glucosides |
Lingonberries | 13–18 | Quercetin-3-O-galactoside |
Apples (with skin) | 4–14 | Quercetin rutinoside, galactoside |
Green tea | 2.5 (mg/100 mL) | Quercetin-3-O-rutinoside |
Data compiled from [2] [3] [4]
As a secondary plant metabolite, quercetin contributes to defense against UV radiation, pathogens, and oxidative stress. In human nutrition, it is the most consumed flavonoid, with global daily intakes ranging from 6–18 mg (US) to 51–52 mg (Europe). Its bioactivity depends on glycoside structure; onion-derived glucosides exhibit 50% higher bioavailability than apple rutinosides due to efficient small intestinal absorption via SGLT1 transporters [8] [9]. Quercetin synergizes with vitamin C, enhancing both stability and antioxidant effects in plant tissues [6].
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